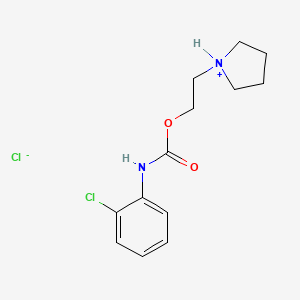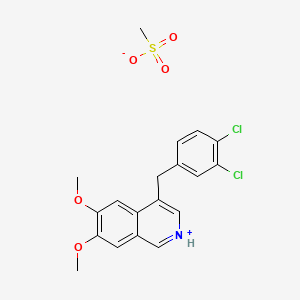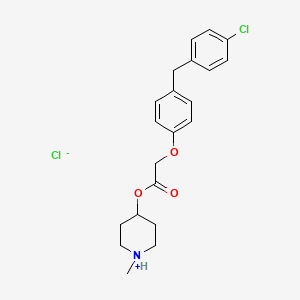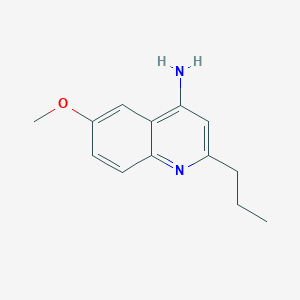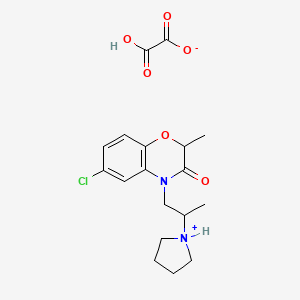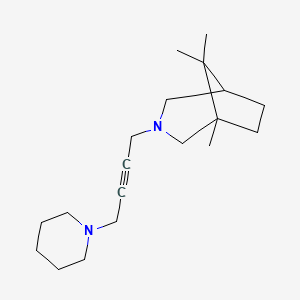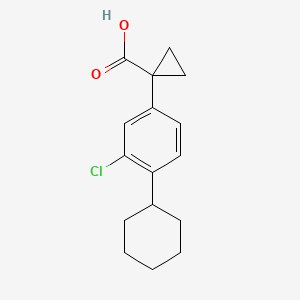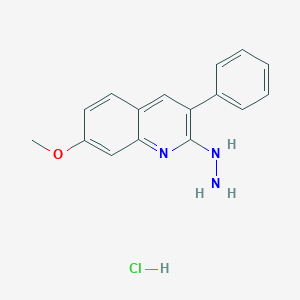
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H16ClN3O. It is primarily used in proteomics research and is known for its unique structure, which includes a quinoline core substituted with hydrazino, methoxy, and phenyl groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The methoxy and phenyl groups are introduced through substitution reactions. For instance, methoxylation can be achieved using methanol and a suitable catalyst.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Azo and Azoxy Derivatives: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Quinoline Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound’s quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazino-3-phenylquinoline: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-3-phenylquinoline: Lacks the hydrazino group, which is crucial for its interaction with proteins and enzymes.
2-Hydrazino-7-methoxyquinoline: Lacks the phenyl group, which may influence its overall stability and solubility.
Uniqueness
2-Hydrazino-7-methoxy-3-phenylquinoline hydrochloride is unique due to the presence of all three functional groups (hydrazino, methoxy, and phenyl) on the quinoline core
Eigenschaften
CAS-Nummer |
1171410-99-3 |
|---|---|
Molekularformel |
C16H16ClN3O |
Molekulargewicht |
301.77 g/mol |
IUPAC-Name |
(7-methoxy-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C16H15N3O.ClH/c1-20-13-8-7-12-9-14(11-5-3-2-4-6-11)16(19-17)18-15(12)10-13;/h2-10H,17H2,1H3,(H,18,19);1H |
InChI-Schlüssel |
NFUKLFCCCJHRHG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


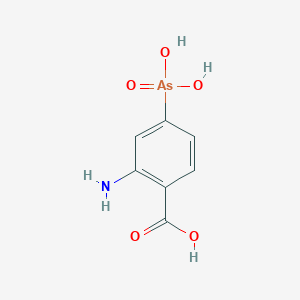
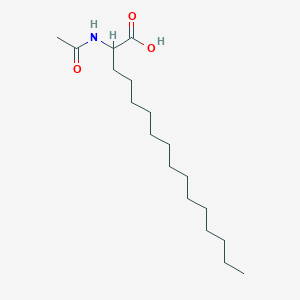

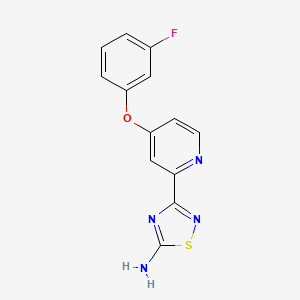
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
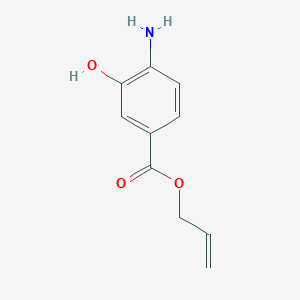
![Zinc bis[butylbenzoate]](/img/structure/B13750569.png)
